molecular formula C13H14ClN3O B1419865 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine CAS No. 1204296-87-6

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine

Cat. No.: B1419865
CAS No.: 1204296-87-6
M. Wt: 263.72 g/mol
InChI Key: GONMIDHUUXZTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a methyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Methylation: The methyl group can be introduced through alkylation using methyl iodide (CH₃I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted pyrimidines

Scientific Research Applications

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxybenzyl)benzamide
  • 4-chloro-N-(4-methoxybenzyl)-3-nitrobenzamide

Uniqueness

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-7-12(14)17-13(16-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMIDHUUXZTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.